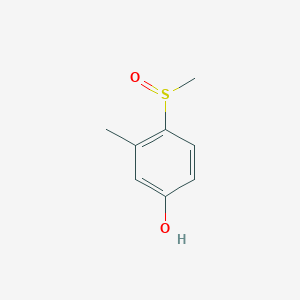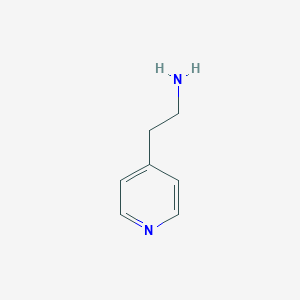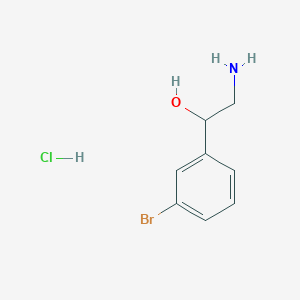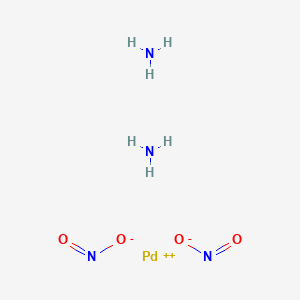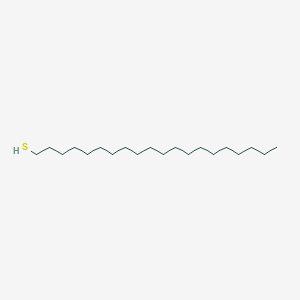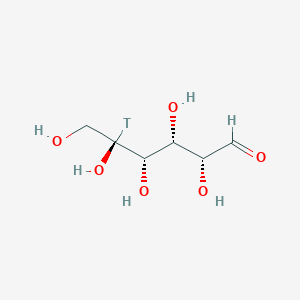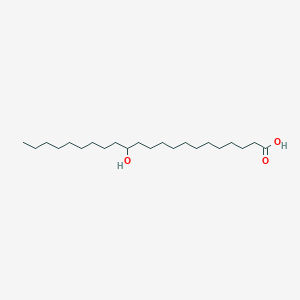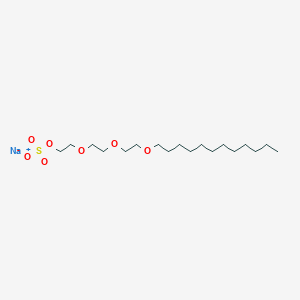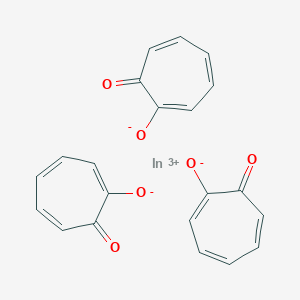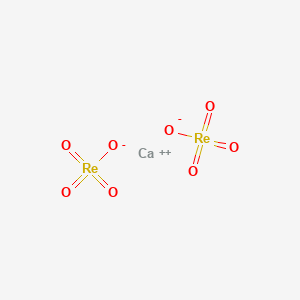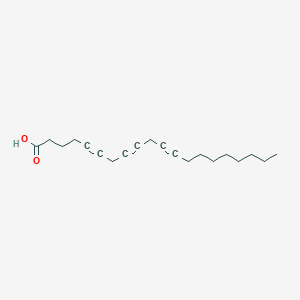
5,8,11-Eicosatriynoic acid
説明
5,8,11-Eicosatriynoic Acid: Detailed Information
Introduction 5,8,11-Eicosatriynoic acid is a polyunsaturated fatty acid studied for its various biological roles and chemical properties. This acid has been a subject of research due to its unique molecular structure and the resulting chemical and physical properties.
Synthesis Analysis A straightforward synthesis method for 5,8,11-Eicosatriynoic acid, which yields a pure product without chromatography, has been described by Parish et al. (1983). This process involves purification by recrystallization and reduction using a Lindlar catalyst in an aprotic solvent with a trace quantity of quinoline (Parish, Gilliom, & Purcell, 1983).
Molecular Structure Analysis The molecular structure of 5,8,11-Eicosatriynoic acid includes a chain of 20 carbon atoms with three triple bonds at positions 5, 8, and 11. This structure is significant for its interaction with enzymes and its role in various biochemical pathways.
Chemical Reactions and Properties The compound undergoes various biochemical reactions, notably its oxygenation by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase. These reactions lead to the formation of several metabolites, including hydroxyeicosatrienoic acids and epoxy-hydroxy acids, as detailed by Oliw, Höörnsten, Sprecher, and Hamberg (1993) (Oliw et al., 1993).
Physical Properties Analysis The physical properties of 5,8,11-Eicosatriynoic acid, such as melting point, solubility, and stability, are crucial for its handling and application in research settings. These properties are determined by its unique molecular structure.
Chemical Properties Analysis The chemical properties, including reactivity with other compounds and susceptibility to various chemical reactions, are influenced by the presence of triple bonds and the overall unsaturated nature of the molecule.
References
- Parish, H., Gilliom, R. D., & Purcell, W. P. (1983). A simple synthesis of 5,8,11-eicosatrienoic acid. Lipids. Link.
- Oliw, E., Höörnsten, L., Sprecher, H., & Hamberg, M. (1993). Oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase and by cytochrome P450 monooxygenase. Archives of Biochemistry and Biophysics. Link.
科学的研究の応用
Lipoxygenase Inhibition : 5,8,11-Eicosatriynoic acid selectively inhibits n-8 lipoxygenase in human platelets, which is significant in comparison to its effect on fatty acid cyclo-oxygenase (Hammarström, 1977).
Calcium Mobilization : This compound increases intracellular calcium concentration in Madin Darby canine kidney cells. It triggers both calcium release and calcium influx, suggesting its role in renal cell function (Lee et al., 2001).
Metabolite Formation : When incubated with prostaglandin endoperoxide synthase, 5,8,11-eicosatriynoic acid forms various metabolites, including hydroxy-eicosatrienoic acids and trihydroxy-eicosadienoic acids, indicating its role in prostaglandin biosynthesis (Oliw et al., 1993).
Leukotriene Production : This acid is converted into leukotrienes C3 and D3 by mouse mastocytoma cells. These leukotrienes are known to have biological effects on guinea pig ileum, indicating its potential role in inflammatory responses (Hammarström, 1981).
Inactivation of Lipoxygenases : It acts as a powerful inactivator for reticulocyte lipoxygenase, likely acting as a suicidal substrate. This suggests its potential use in studies related to the regulation of lipoxygenases (Kühn et al., 1984).
Anti-inflammatory Applications : Its conversion into anti-inflammatory amides has been demonstrated, highlighting its potential in the development of anti-inflammatory drugs (Pilgrim et al., 1991).
Cell Adhesion Molecule Regulation : Eicosatrienoic acid has been shown to reduce the expression of E-cadherin and desmoglein in human squamous cell carcinoma cells, affecting cell proliferation and differentiation (Eynard et al., 1998).
G Protein-Coupled Receptor Activation : This compound activates the orphan G protein-coupled receptor GPR40, influencing cellular responses in the brain and pancreas (Briscoe et al., 2003).
Production in Mutant Fungi : Enhanced production of 5,8,11-eicosatrienoic acid has been achieved in mutant fungi, which is significant for industrial applications (Kawashima et al., 1997).
Pathways in Essential Fatty Acid Synthesis : It plays a role in the synthesis of Mead acid, an indicator of essential fatty acid deficiency, involving genes and pathways linked to fatty acid desaturation and elongation (Ichi et al., 2014).
Safety And Hazards
No special measures are required for 5,8,11-Eicosatriynoic acid. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .
特性
IUPAC Name |
icosa-5,8,11-triynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNLPMPYBYKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159018 | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8,11-Eicosatriynoic acid | |
CAS RN |
13488-22-7 | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8,11-Eicosatriynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8,11-EICOSATRIYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



